REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([OH:16])=[C:5](C(OCC)=O)[C:6](=[O:10])[NH:7][C:8]=1[CH3:9])[CH3:2].C([O-])(O)=O.[Na+]>Cl>[CH2:1]([C:3]1[C:4]([OH:16])=[CH:5][C:6](=[O:10])[NH:7][C:8]=1[CH3:9])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=C(C(NC1C)=O)C(=O)OCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC(NC1C)=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |